molecular formula C14H10FN3O3S B5195537 N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B5195537
M. Wt: 319.31 g/mol
InChI Key: SBCSEZCGDIMIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as FFA-1, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. FFA-1 is a thioacetamide derivative that has shown promising results in various studies, and its synthesis method and mechanism of action have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic potential. N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale production. N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to have low toxicity, making it safe for use in animal studies. However, N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has some limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One area of interest is the development of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide analogs with improved potency and selectivity. Another area of interest is the investigation of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the elucidation of the mechanism of action of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide may lead to the development of new therapeutic targets for the treatment of cancer and inflammation.
In conclusion, N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is a promising compound that has shown potential for use in pharmaceutical research. Its synthesis method and mechanism of action have been extensively studied, and it has been shown to have antitumor and anti-inflammatory activity, among other effects. While N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has some limitations, its potential therapeutic applications make it an interesting compound for further study.

Synthesis Methods

N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with 2-furylacetic acid, followed by the formation of a thioamide intermediate and the final conversion to N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The synthesis method has been optimized to yield high purity and high yields of N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, making it suitable for large-scale production.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been extensively studied for its potential use in pharmaceutical research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-(4-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-9-3-5-10(6-4-9)16-12(19)8-22-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCSEZCGDIMIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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